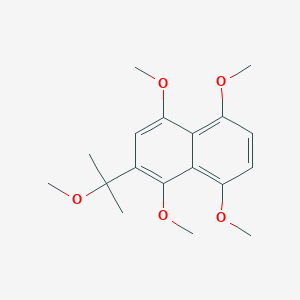
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of multiple methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is often used as an intermediate in various chemical syntheses and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin with dimethyl sulfate in the presence of a phase transfer catalyst. This reaction typically yields 1,4,5,8-tetramethoxynaphthalene in high yields. The formylation of this compound can then afford 2-formyl-1,4,5,8-tetramethoxynaphthalene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase transfer catalysis and methylation reactions are common in large-scale organic synthesis, suggesting that similar methods could be employed for industrial production.
化学反应分析
Types of Reactions
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methoxy groups or the naphthalene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized naphthalene derivatives.
科学研究应用
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can disrupt membrane structures and interfere with cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is related to naphthalene and is used in energy harvesting and storage.
2-Formyl-1,4,5,8-tetramethoxynaphthalene: An intermediate in the synthesis of shikonin and alkannin, known for its biological activities.
Uniqueness
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is unique due to its multiple methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its derivatives have shown significant potential in various scientific and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
105827-67-6 |
|---|---|
分子式 |
C18H24O5 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
1,4,5,8-tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O5/c1-18(2,23-7)11-10-14(21-5)15-12(19-3)8-9-13(20-4)16(15)17(11)22-6/h8-10H,1-7H3 |
InChI 键 |
RLJLIBNLJPTWFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C2=C(C=CC(=C2C(=C1)OC)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
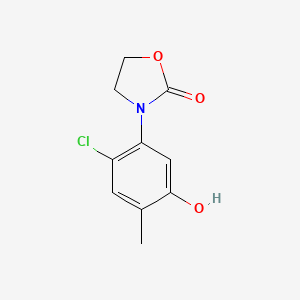

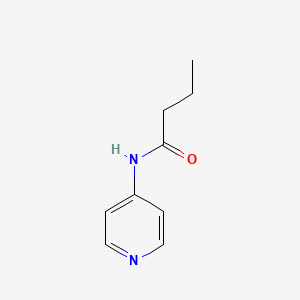
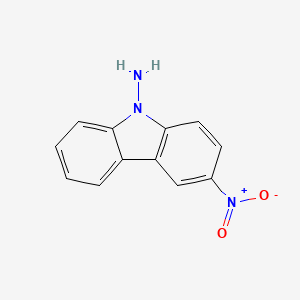
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
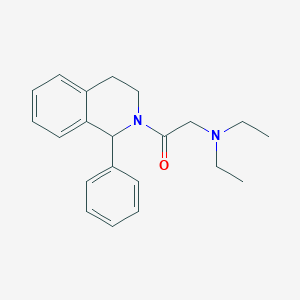
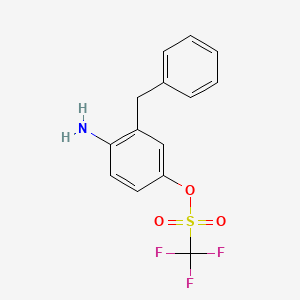
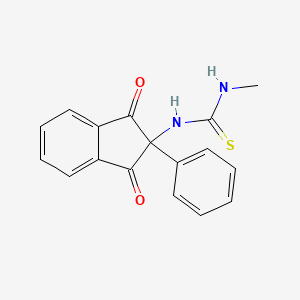

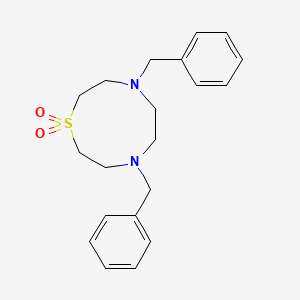
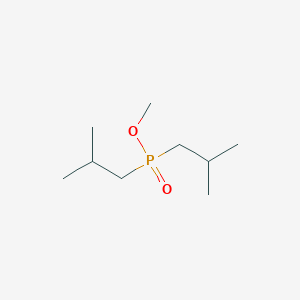
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
